molecular formula C14H14O4 B14708539 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate CAS No. 18238-47-6

2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate

Cat. No.: B14708539
CAS No.: 18238-47-6
M. Wt: 246.26 g/mol
InChI Key: HMFYYNPNBUBTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate is a chemical compound belonging to the class of substituted 6,7-dihydro-5H-benzo7annulene compounds.

Preparation Methods

The synthesis of 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate typically involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
  • Substitution : The methoxy and acetate groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxy group with other nucleophiles .

Scientific Research Applications

2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, leading to its degradation and subsequent downregulation of estrogen signaling pathways. This mechanism is particularly useful in treating cancers that rely on estrogen signaling for growth and proliferation .

Comparison with Similar Compounds

2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate can be compared with other similar compounds, such as:

The uniqueness of 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate lies in its specific combination of functional groups, which confer its selective estrogen receptor degrading properties and potential therapeutic applications.

Properties

CAS No.

18238-47-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(3-methoxy-9-oxo-7,8-dihydrobenzo[7]annulen-2-yl) acetate

InChI

InChI=1S/C14H14O4/c1-9(15)18-14-8-11-10(7-13(14)17-2)5-3-4-6-12(11)16/h3,5,7-8H,4,6H2,1-2H3

InChI Key

HMFYYNPNBUBTSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CCCC(=O)C2=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.